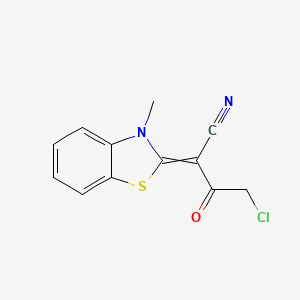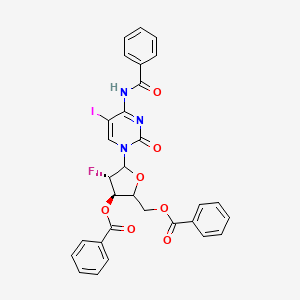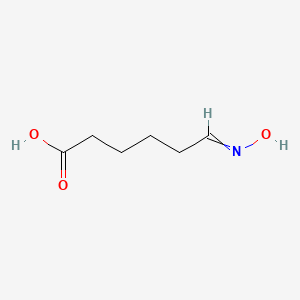
6-Hydroxyiminohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyiminohexanoic acid is a chemical compound with the molecular formula C6H11NO3. It is known for its role as a building block in various chemical syntheses and industrial applications. The compound is characterized by the presence of a hydroxyimino group attached to a hexanoic acid backbone, making it a versatile intermediate in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyiminohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using suitable oxidizing agents. Another method includes the use of multi-enzyme cascade reactions, where enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase are employed to convert precursors into the desired product .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes. For instance, whole cells of Escherichia coli co-expressing specific enzymes can be used to produce the compound efficiently. This method is advantageous as it eliminates the need for external cofactors and reduces the accumulation of intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxyiminohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-oxohexanoic acid.
Reduction: Reduction reactions can convert it into 6-aminohexanoic acid.
Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Enzymatic catalysts such as Baeyer-Villiger monooxygenase are employed in biocatalytic processes.
Major Products Formed
6-Oxohexanoic Acid: Formed through oxidation.
6-Aminohexanoic Acid: Formed through reduction.
Various Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
6-Hydroxyiminohexanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of polymers and other complex molecules.
Biology: The compound is used in enzyme studies and metabolic pathway research.
Industry: It is utilized in the production of biodegradable polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6-Hydroxyiminohexanoic acid involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound acts as a substrate for enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase. These enzymes facilitate the conversion of the compound into various products through oxidation and reduction reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexanoic Acid: A derivative of hexanoic acid with an amino group.
6-Hydroxyhexanoic Acid: Similar in structure but lacks the hydroxyimino group.
Adipic Acid: A dicarboxylic acid used in the production of nylon and other polymers.
Uniqueness
6-Hydroxyiminohexanoic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications .
Propriétés
Numéro CAS |
24552-57-6 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
6-hydroxyiminohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c8-6(9)4-2-1-3-5-7-10/h5,10H,1-4H2,(H,8,9) |
Clé InChI |
ZCEANQJUYPDYFM-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


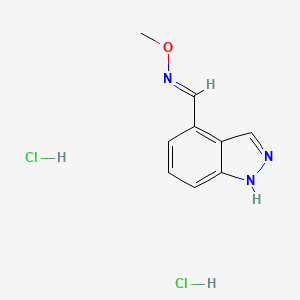
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B14117543.png)
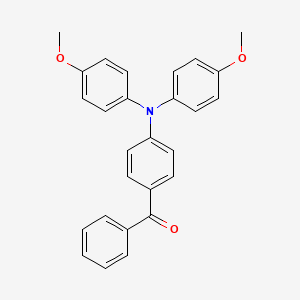
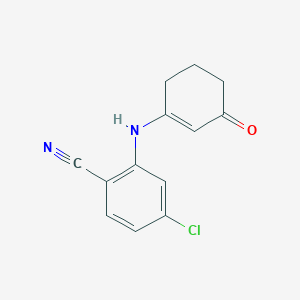
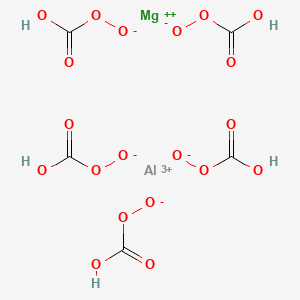
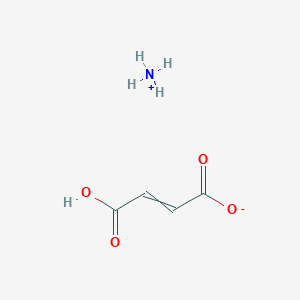
![2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B14117573.png)
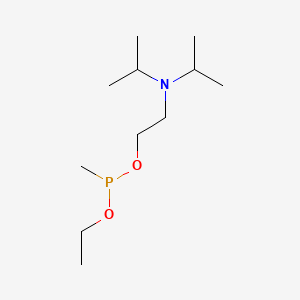
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117594.png)
![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)
![1-(2-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117610.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B14117611.png)
